Methyl 1,4-oxazepane-2-carboxylate
CAS No.: 1141669-57-9
Cat. No.: VC2838661
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1141669-57-9 |
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Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | methyl 1,4-oxazepane-2-carboxylate |
Standard InChI | InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6/h6,8H,2-5H2,1H3 |
Standard InChI Key | NXIGDQYWERITIA-UHFFFAOYSA-N |
SMILES | COC(=O)C1CNCCCO1 |
Canonical SMILES | COC(=O)C1CNCCCO1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 1,4-oxazepane-2-carboxylate consists of a seven-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,4-relationship. This structure is characterized by the presence of a methyl carboxylate group attached at the 2-position, which significantly influences its chemical behavior and potential applications.
The compound has the molecular formula C7H13NO3 with a molecular weight of 159.18 g/mol. Its structure can be represented through various notations as outlined in the table below.
Property | Information |
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IUPAC Name | methyl 1,4-oxazepane-2-carboxylate |
CAS Number | 1141669-57-9 |
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
InChI | InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6/h6,8H,2-5H2,1H3 |
InChIKey | NXIGDQYWERITIA-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CNCCCO1 |
Physical Properties
Synthesis Methods
Synthetic Routes
The synthesis of Methyl 1,4-oxazepane-2-carboxylate can be achieved through several methodological approaches. One common synthetic strategy involves a [2+5] cycloaddition reaction between an imine and succinic anhydride. This method facilitates the formation of the oxazepane ring while simultaneously introducing the carboxylate functional group at the desired position.
The reaction conditions typically require careful control of temperature and reactant concentrations to optimize yield and minimize by-product formation. The general synthetic pathway can be outlined as follows:
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Formation of an appropriate imine intermediate
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Cycloaddition reaction with a suitable anhydride
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Methyl esterification of the resulting carboxylic acid
Catalytic Approaches
The efficiency of synthetic routes to Methyl 1,4-oxazepane-2-carboxylate can be enhanced through the use of appropriate catalysts. Transition metal catalysis, particularly involving copper or rhodium complexes, has been demonstrated to improve reaction yields and selectivity. These catalytic systems facilitate the key cyclization steps involved in the formation of the seven-membered oxazepane ring.
Chemical Reactivity
Reaction Patterns
Methyl 1,4-oxazepane-2-carboxylate exhibits diverse chemical reactivity owing to its functional groups and heterocyclic structure. The compound can undergo various transformations, including:
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Hydrolysis of the methyl ester to yield the corresponding carboxylic acid
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Transesterification to generate different ester derivatives
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Reduction of the ester moiety to produce alcohol derivatives
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Nucleophilic substitution reactions involving the nitrogen atom
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Ring-opening reactions under specific conditions
These reactions significantly expand the utility of this compound as a synthetic intermediate in the preparation of more complex molecular architectures.
Mechanistic Considerations
The reaction mechanisms involving Methyl 1,4-oxazepane-2-carboxylate often involve nucleophilic attack on the carbonyl carbon of the ester group or interactions with the nitrogen atom in the ring. The conformational flexibility of the seven-membered ring also plays a crucial role in determining the reactivity patterns and product distributions in various chemical transformations.
Biological Activities and Applications
Research Applications
Beyond its potential pharmaceutical applications, Methyl 1,4-oxazepane-2-carboxylate serves as a valuable building block in chemical research. The compound is utilized as a precursor in the synthesis of more complex heterocyclic systems with applications in materials science, catalysis, and other areas of chemical research.
Comparative Analysis
Structural Analogues
Methyl 1,4-oxazepane-2-carboxylate belongs to a broader family of oxazepane derivatives, each with distinctive structural features and properties. The table below provides a comparative analysis of this compound with related structures:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
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Methyl 1,4-oxazepane-2-carboxylate | C7H13NO3 | 159.18 | Seven-membered ring with methyl ester at position 2 |
Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride | C7H14ClNO3 | 195.64 | Hydrochloride salt form with enhanced solubility |
2-Methyl-1,4-oxazepane | C6H13NO | 115.17 | Seven-membered ring with methyl group at position 2 |
1,4-Oxazepane-7-carboxylic acid hydrochloride | C6H12ClNO3 | 181.62 | Carboxylic acid functionality at position 7 |
This structural diversity within the oxazepane family offers varied chemical and biological properties, expanding the potential applications of these compounds in different fields.
Structure-Activity Relationships
The structural features of Methyl 1,4-oxazepane-2-carboxylate significantly influence its chemical and biological behavior. The presence of the methyl carboxylate group provides a site for further functionalization, while the seven-membered heterocyclic ring contributes to its conformational properties and potential interactions with biological targets.
Studies on related oxazepane derivatives have demonstrated that substitution patterns on the heterocyclic ring can dramatically alter biological activities, highlighting the importance of structure-activity relationships in this class of compounds. These relationships provide valuable guidance for the design and development of new functional materials and potential therapeutic agents based on the oxazepane scaffold.
Research Developments
Recent Advances
Recent research on oxazepane derivatives has focused on expanding synthetic methodologies and exploring new applications. Notable developments include:
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The development of modern methods for the synthesis of 1,4-oxazepanes and their benzo-derivatives through various approaches including cyclization reactions, lactonization, hydroamination, cycloaddition, and metal-catalyzed reactions
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The exploration of chiral 1,4-oxazepane derivatives, such as the enantioselective synthesis of conformationally constrained cyclic β-amino acids, which have applications in the development of biologically active compounds
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Investigations into the preparation and characterization of novel bis-1,3-oxazepine derivatives, which exhibit interesting biological activities and potential pharmaceutical applications
Patent Literature
The pharmaceutical potential of oxazepane derivatives is further evidenced by patent literature. For instance, certain N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide compounds have been patented for their potential therapeutic applications, highlighting the ongoing interest in developing oxazepane-based pharmaceuticals.
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